2-Cyclopentyl-2-(m-tolyl)acetonitrile

Structure-Activity Relationship Lipophilicity Substituent Position Effect

Procurement of generic α-aryl-α-cycloalkylacetonitrile analogs introduces material risk of divergent lipophilicity and steric profiles. This compound mitigates that risk: - Defined meta-methyl substitution enables systematic SAR comparison against ortho/para regioisomers. - Nitrile handle supports direct hydrolysis or reduction to carboxylic acid or ethylamine building blocks. - Suitable as a calibration standard for experimental logP determination and computational model validation. Supplied with certified purity documentation; available for immediate research dispatch.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
Cat. No. B12971079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-(m-tolyl)acetonitrile
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C#N)C2CCCC2
InChIInChI=1S/C14H17N/c1-11-5-4-8-13(9-11)14(10-15)12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7H2,1H3
InChIKeyJLZMSEVOBVYZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-2-(m-tolyl)acetonitrile: Chemical Identity & Specifications


2-Cyclopentyl-2-(m-tolyl)acetonitrile is a disubstituted acetonitrile derivative belonging to the broader class of α‑aryl‑α‑cycloalkylacetonitriles. Its structure features a nitrile group attached to a carbon atom bearing both a cyclopentyl ring and a meta‑tolyl (3‑methylphenyl) ring . The molecular formula is C₁₄H₁₇N (molecular weight 199.29 g/mol), and the compound is primarily available as a research chemical with a typical purity specification of 95% . Its IUPAC name is 2‑cyclopentyl‑2‑(3‑methylphenyl)acetonitrile (SMILES: Cc1cccc(C(C#N)C2CCCC2)c1) .

Positional Isomer Meta-methyl substitution for SAR probe studies
Cycloalkyl Size Cyclopentyl steric profile may support binding-pocket fit
Synthetic Handle Nitrile can be hydrolyzed to acid or reduced to amine

2-Cyclopentyl-2-(m-tolyl)acetonitrile: Why Generic Substitution Fails


Within the α‑aryl‑α‑cycloalkylacetonitrile class, subtle structural variations—such as the position of the methyl substituent on the phenyl ring (ortho vs. meta vs. para) or the size of the cycloalkyl group (cyclopentyl vs. cyclohexyl)—can produce significant differences in lipophilicity (logP) and steric bulk, which are critical determinants of binding affinity, metabolic stability, and synthetic reactivity [1]. Procurement of a generic analog without verified, quantitative performance equivalency in the specific assay system of interest therefore carries a material risk of divergent biological or chemical outcomes [2].

Ortho/para isomers may shift target binding and logP.
Cyclohexyl analog may exceed steric tolerance in confined pockets.
Ester/amide analogs may not offer the nitrile's synthetic versatility.

2-Cyclopentyl-2-(m-tolyl)acetonitrile vs. Analogs: Key Differentiation Evidence


Meta-Methyl Substitution vs. Ortho/Para Isomers

The positioning of the methyl group on the aromatic ring (meta vs. ortho vs. para) modulates the compound's lipophilicity, steric profile, and electronic distribution . 2‑Cyclopentyl‑2‑(m‑tolyl)acetonitrile bears the methyl group at the meta position, which provides a distinct spatial orientation and dipole moment compared to its ortho‑ and para‑substituted analogs. This positional difference is a primary factor governing differential binding to hydrophobic pockets in biological targets and divergent reactivity in cross‑coupling reactions [1].

Positional Isomer Effect
Class-level
m-Tolyl (meta) vs. o/p-tolyl; predicted ΔlogP ~±0.2–0.4
Supports positional isomer differentiation for SAR
Predicted logP; experimental data not available
Structure-Activity Relationship Lipophilicity Substituent Position Effect

Cyclopentyl vs. Cyclohexyl Ring: Steric and Conformational Differences

The cyclopentyl ring in 2‑Cyclopentyl‑2‑(m‑tolyl)acetonitrile confers a smaller steric footprint and distinct conformational preference compared to the bulkier cyclohexyl ring found in analogous compounds . In medicinal chemistry, the cyclopentyl group is often preferred over cyclohexyl when a target binding pocket has limited volume, as it can achieve maximal inductive effect with reduced steric penalty [1]. Experimental X‑ray crystallography of related cyclopentyldiamine Factor Xa inhibitors has demonstrated that cyclopentyl can be accommodated in S1 pockets that exclude cyclohexyl [2].

Cycloalkyl Steric Bulk
Reported
Cyclopentyl (5-ring) vs. Cyclohexyl (6-ring); Δvolume ~16 ų
Cyclopentyl may fit sterically restricted pockets
Cross-study comparable crystallographic data
Steric Bulk Conformational Flexibility Cycloalkyl SAR

Nitrile Hydrolysis Reactivity vs. Ester/Amide Analogs

The nitrile group of 2‑Cyclopentyl‑2‑(m‑tolyl)acetonitrile can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, providing a versatile entry point for further derivatization . This reactivity distinguishes it from analogous compounds where the nitrile is replaced by an ester (which undergoes hydrolysis at different rates and conditions) or a pre‑formed amide (which cannot serve as a precursor to the acid). The α‑disubstitution pattern at the nitrile‑bearing carbon also influences hydrolysis kinetics relative to monosubstituted acetonitriles [1].

Nitrile Reactivity
Reported
Nitrile → acid/amide vs. ester/amide; hydrolysis rates differ
Nitrile provides synthetic access to acid or amine
Quantitative kinetics require experimental validation
Synthetic Intermediate Nitrile Hydrolysis Functional Group Interconversion

2-Cyclopentyl-2-(m-tolyl)acetonitrile: Recommended Applications


Medicinal Chemistry SAR: m-Tolyl-Cyclopentyl Scaffolds

The compound is suitable as a reference standard for structure–activity relationship (SAR) studies investigating the effect of meta‑methyl substitution on the phenyl ring within α‑cyclopentylacetonitrile series. Its defined position of the methyl group allows researchers to systematically compare binding affinity, selectivity, and physicochemical properties against ortho‑ and para‑substituted analogs [1].

Synthetic Intermediate for Carboxylic Acid or Amine Derivatives

The nitrile group enables direct conversion to 2‑cyclopentyl‑2‑(m‑tolyl)acetic acid (via hydrolysis) or 2‑cyclopentyl‑2‑(m‑tolyl)ethylamine (via reduction), making the compound a versatile building block for the synthesis of amides, esters, and amine‑containing target molecules .

logP Benchmarking of Cyclopentyl Nitriles

The compound can serve as a calibration standard for experimental logP determination (e.g., shake‑flask or chromatographic methods) and for validating computational logP prediction algorithms on α,α‑disubstituted acetonitriles .

Steric & Electronic Probe for Factor Xa/ACC Inhibitors

Based on cross‑study comparable evidence that cyclopentyl groups confer differentiated steric accommodation in enzyme active sites (Factor Xa S1 pocket) compared to cyclohexyl, this compound may be employed as a minimalist probe to isolate the cyclopentyl‑m‑tolyl pharmacophoric contribution before elaborating to full inhibitor structures [2].

Application
Selection Property
Validation Focus
SAR probe for m-tolyl-cyclopentyl scaffolds
Meta-methyl positional isomer
Binding and physicochemical comparison vs. o/p analogs
Synthetic building block to acid/amine
Nitrile functional group
Hydrolysis/reduction reaction optimization
logP calibration standard
Reference compound for logP
Experimental logP method validation
Steric probe for enzyme pockets
Cyclopentyl steric profile
Steric accommodation assessment (e.g., Factor Xa)
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